molecular formula C6H13FN2O B1446177 1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride CAS No. 287966-55-6

1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride

Cat. No. B1446177
M. Wt: 148.18 g/mol
InChI Key: VJFSGFXCWXVXOD-UHFFFAOYSA-N
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Description

1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride is a chemical compound with the molecular formula C6H12N2O.FH . It is used as a nucleophilic fluorination reagent . The compound is involved in the fluorination of 2,2-diaryl-1,3-dithiolanes .


Synthesis Analysis

The compound has been used in the bromofluorination of unsaturated compounds. In one study, a variety of unsaturated compounds were treated with N-bromosuccinimide (NBS) and 1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride as the fluorinating reagent . The compound showed to be an efficient fluorinating reagent to convert alkenes into their corresponding bromofluoro compounds .


Chemical Reactions Analysis

1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride has been used in various chemical reactions. For instance, it has been used to prepare fluoroalkenes and gem-difluoromethlylene from substituted alkynes in the presence of an Au-JohnPhos complex as a catalyst . It has also been used to synthesize substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines from homoallylic alcohol/amine with aldehyde via fluoro-Prins reaction .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature and should be stored at 2-8°C . It has a molecular weight of 148.18 .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Sukach et al. (2015) focused on synthesizing trifluoromethylated analogues of 4,5‐dihydroorotic acid, which involve reactions with pyrimidin-2(1H)-ones, closely related to 1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride (Sukach et al., 2015).
    • Tian et al. (2014) examined the reaction between 1,3-dimethyl-1H-imidazolium iodide and AgF, resulting in hydrofluorides, which provides insights into the reactivity and potential applications of hydrofluoride derivatives (Tian et al., 2014).
  • Anticancer Activity :

    • Research by Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity. This study indicates the potential biomedical applications of pyrimidinone derivatives (Abdellatif et al., 2014).
  • Chemical Properties and Reactions :

    • The study by Kodape et al. (2012) demonstrated the efficient aromatization of dihydropyrimidin-2(1H)-ones, which are structurally related to 1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride, using iodine under microwave irradiation (Kodape et al., 2012).
  • Molecular Structure Investigation :

    • The work of Mansour and Ghani (2013) on sulfamethazine Schiff-base, involving pyrimidin-2-yl derivatives, provides insights into the molecular structure and spectroscopic properties, which could be relevant for understanding the properties of related compounds (Mansour & Ghani, 2013).

Safety And Hazards

1,3-Dimethylhexahydropyrimidin-2-one hydrofluoride is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . The compound is classified under hazard class 6.1/8 and packing group I .

properties

IUPAC Name

1,3-dimethyl-1,3-diazinan-2-one;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.FH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFSGFXCWXVXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1=O)C.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMPU-HF Reagent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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